N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 6-ethylthio group, a 4-isopropylamino substituent, and a 2,6-difluorobenzamide moiety linked via an ethyl chain. Pyrazolo[3,4-d]pyrimidines are recognized for their kinase inhibitory properties, particularly in oncology and immunology . The 2,6-difluorobenzamide moiety is hypothesized to influence selectivity and metabolic stability, though specific biological data for this compound remain undisclosed in publicly available literature.
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N6OS/c1-4-29-19-25-16(24-11(2)3)12-10-23-27(17(12)26-19)9-8-22-18(28)15-13(20)6-5-7-14(15)21/h5-7,10-11H,4,8-9H2,1-3H3,(H,22,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTOXUODSMBGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=C(C=CC=C3F)F)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide involves multiple steps:
Formation of the Pyrazolopyrimidine Core:
Synthesis starts with the cyclization of suitable precursors under high-temperature conditions.
Catalysts like triethylamine or pyridine are used to facilitate the reaction.
Ethylthio and Isopropylamino Substitution:
Ethylthiol and isopropylamine are introduced via nucleophilic substitution reactions.
This step typically requires solvents like dichloromethane or toluene to ensure solubility and reactivity of the substrates.
Attachment of the Difluorobenzamide Group:
The final step involves amide bond formation between the intermediate compound and 2,6-difluorobenzoyl chloride.
Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) may be used to activate the carboxylic acid group of 2,6-difluorobenzoic acid, facilitating its reaction with the amine group.
Industrial Production Methods: Industrial production of this compound involves optimization of the above synthetic routes to enhance yield and purity, which includes:
Automation: Use of automated systems to precisely control reaction conditions.
Scalability: Upscaling reactions from milligrams to kilogram quantities while maintaining consistency.
Purification: High-performance liquid chromatography (HPLC) or recrystallization to purify the final product.
Chemical Reactions Analysis
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can modify the ethylthio group to form sulfoxide or sulfone derivatives.
Reduction: Catalytic hydrogenation can reduce the pyrazolopyrimidine ring, affecting the overall compound's aromaticity.
Substitution: Halogenation of the aromatic rings under electrophilic substitution conditions to create fluorinated derivatives.
Oxidation: Use of mild oxidizing agents like dimethyl sulfoxide (DMSO) or more robust ones like chromium trioxide.
Reduction: Palladium or platinum catalysts under hydrogen gas atmosphere.
Substitution: Halogenation requires halogen carriers such as iron (III) chloride or aluminum chloride.
Sulfoxides and sulfones: from oxidation of the ethylthio group.
Hydroaromatic derivatives: from reduction of the pyrazolopyrimidine ring.
Polyfluorinated compounds: through successive halogenation.
Scientific Research Applications
This compound finds utility in several scientific domains:
Chemistry: Acts as an intermediate in synthesizing more complex molecules.
Biology: Used in molecular biology studies for kinase inhibition assays due to its pyrazolopyrimidine structure.
Medicine: Potential candidate in drug discovery programs, particularly in targeting cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials due to its unique structural and electronic properties.
Mechanism of Action
The compound's mechanism of action, particularly in biological contexts, hinges on its interaction with cellular proteins:
Molecular Targets: Primarily targets kinase enzymes, inhibiting their activity which is crucial in cell signaling pathways.
Pathways Involved: Involves disruption of ATP-binding sites on kinases, leading to altered phosphorylation states of downstream proteins, impacting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to two patent-derived analogues from the same chemical family (pyrazolo[3,4-d]pyrimidines):
Key Observations :
- The target compound lacks the chromenone moiety present in the analogues, which is critical for binding to kinases with hydrophobic pockets (e.g., cyclin-dependent kinases) .
- The 2,6-difluorobenzamide group in the target compound may confer greater metabolic stability compared to the sulfonamide group in the first analogue, which is prone to hydrolysis .
Physicochemical Properties
- Lipophilicity : The ethylthio group in the target compound increases logP relative to the sulfonamide-containing analogue, favoring cellular uptake but possibly reducing aqueous solubility.
- Thermal Stability : The melting point of the first analogue (175–178°C) suggests moderate crystallinity, whereas the target compound’s physical state remains uncharacterized in available data .
Research Implications
The structural variations highlight a strategic balance between lipophilicity (ethylthio), selectivity (fluorobenzamide), and steric effects (isopropylamino). The absence of chromenone in the target compound suggests a divergent therapeutic focus compared to its analogues. Further studies are required to elucidate its pharmacokinetic profile and target engagement.
Limitations :
- Available data are restricted to patent examples; peer-reviewed studies or clinical trial results are lacking.
- Biological assays (e.g., kinase panels, ADME profiling) are necessary to validate hypotheses derived from structural comparisons.
Biological Activity
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in oncology and enzyme inhibition. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C27H32N6OS
- Molecular Weight : 488.6 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
The biological activity of this compound has been linked to its ability to inhibit key enzymes involved in cancer progression. Notably, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced tumor growth and increased apoptosis in cancer cells.
Antitumor Activity
A study focusing on similar pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant antitumor effects. The compound exhibited marked DHFR inhibition, which correlated with cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) cells. The compound induced the expression of pro-apoptotic caspases and Bax proteins while decreasing the levels of anti-apoptotic Bcl-2 protein, suggesting a mechanism that promotes apoptosis in cancer cells .
Case Studies and Research Findings
- Cytotoxicity Evaluation :
-
Enzyme Inhibition :
- The compound's ability to inhibit key kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), was established through biochemical assays. These interactions suggest that the compound may modulate critical signaling pathways involved in tumor growth and metastasis .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |
|---|---|---|---|
| N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide | C20H34N6OS | 406.59 g/mol | Inhibits EGFR and VEGFR |
| N-(2-(6-fluorothio)-4-isopropylamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide | C21H36N6OS | 422.60 g/mol | Exhibits cytotoxicity against resistant cancer cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
